Cas no 474262-18-5 (2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride)

2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride
- 2-(nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride
- MLS000575701
- 2-(pyridine-3-carbonylamino)ethyl 2-(4-tert-butylphenoxy)acetate;hydrochloride
- SMR000196735
- SR-01000246716
- SR-01000246716-1
- F1032-0099
- AKOS026678962
- 2-[(3-pyridinylcarbonyl)amino]ethyl (4-tert-butylphenoxy)acetate hydrochloride
- 474262-18-5
- 2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride
- CHEMBL1468139
-
- インチ: 1S/C20H24N2O4.ClH/c1-20(2,3)16-6-8-17(9-7-16)26-14-18(23)25-12-11-22-19(24)15-5-4-10-21-13-15;/h4-10,13H,11-12,14H2,1-3H3,(H,22,24);1H
- InChIKey: AFAIEDDQIFASHA-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(C(C)(C)C)=CC=1)CC(=O)OCCNC(C1=CN=CC=C1)=O.Cl
計算された属性
- せいみつぶんしりょう: 392.1502850g/mol
- どういたいしつりょう: 392.1502850g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 453
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.5Ų
2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1032-0099-15mg |
2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |
474262-18-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1032-0099-20μmol |
2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |
474262-18-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1032-0099-5mg |
2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |
474262-18-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1032-0099-10μmol |
2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |
474262-18-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1032-0099-20mg |
2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |
474262-18-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1032-0099-40mg |
2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |
474262-18-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1032-0099-3mg |
2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |
474262-18-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1032-0099-10mg |
2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |
474262-18-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1032-0099-25mg |
2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |
474262-18-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1032-0099-4mg |
2-[(pyridin-3-yl)formamido]ethyl 2-(4-tert-butylphenoxy)acetate hydrochloride |
474262-18-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochlorideに関する追加情報
Introduction to 2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride (CAS No. 474262-18-5)
2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride, identified by the CAS number 474262-18-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by a pyridine core, a formamidoethyl side chain, and a phenoxy acetate moiety, each contributing unique pharmacological properties that make it a promising candidate for further investigation.
The structural composition of this compound is meticulously designed to interact with biological targets in a highly specific manner. The pyridine ring, a common pharmacophore in medicinal chemistry, is known for its ability to form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to various enzymes and receptors. In particular, the 3-pyridinyl substituent at the third position of the pyridine ring is strategically positioned to optimize interactions with biological targets, leveraging its electron-rich nature for favorable electrostatic and hydrophobic interactions.
The formamidoethyl side chain introduces an amide linkage, which is a crucial functional group in drug design due to its versatility in modulating molecular properties such as solubility, metabolic stability, and binding affinity. This side chain can also serve as a pivot point for further derivatization, allowing chemists to fine-tune the pharmacological profile of the compound. The presence of an amide group also suggests potential for protease inhibition, a key mechanism in the development of antiviral and anticancer agents.
The phenoxy acetate moiety at the other end of the molecule contributes to its hydrophobicity and lipophilicity balance, which are critical factors in drug absorption, distribution, metabolism, and excretion (ADME). The 4-tert-butylphenoxy substituent enhances the compound's metabolic stability by introducing a bulky tert-butyl group that shields the phenoxy ring from rapid enzymatic degradation. This modification is particularly important in extending the half-life of drugs that undergo rapid metabolism.
The hydrochloride salt form of this compound improves its solubility in aqueous solutions, making it more suitable for formulation into injectable or oral dosage forms. Solubility is a critical parameter in drug development, as it directly impacts bioavailability and therapeutic efficacy. By incorporating a hydrochloride salt, the compound achieves better dissolution properties, which can lead to improved patient compliance and therapeutic outcomes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. Studies have shown that 2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride exhibits strong binding affinity to several targets of interest, including kinases and proteases involved in cancer progression. The pyridine ring interacts with hinge regions of these enzymes, while the formamidoethyl side chain and phenoxy acetate moiety occupy pocket regions that are critical for enzyme inhibition.
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against various kinases relevant to oncology research. The tert-butyl group on the phenoxy ring enhances selectivity by reducing off-target effects associated with non-specific interactions. Additionally, the amide linkage provides a scaffold for further derivatization, allowing researchers to explore analogs with improved pharmacokinetic profiles.
Preclinical studies have also highlighted the potential of this compound as an anti-inflammatory agent. The pyridine core interacts with inflammatory pathways by modulating cytokine production and inhibiting key enzymes such as COX-2 and LOX. The phenoxy acetate moiety further contributes to anti-inflammatory effects by interfering with lipid peroxidation processes associated with chronic inflammation.
The synthesis of 2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions at the pyridine ring followed by condensation reactions to introduce the formamidoethyl side chain. The final step involves quaternization with hydrochloric acid to form the salt derivative.
Quality control protocols are rigorously applied throughout the synthesis process to ensure consistency and reproducibility. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the structural integrity of the compound at each stage of production.
The pharmacological potential of this compound has prompted investigations into its mechanism of action across multiple therapeutic areas. In addition to oncology and inflammation research, studies have explored its interactions with neurotransmitter receptors involved in central nervous system disorders. The pyridine-based structure suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Emerging research also indicates that 2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride may have antimicrobial properties due to its ability to disrupt bacterial cell membranes through interactions with lipid bilayer components. This finding opens up new avenues for developing novel antibiotics targeting resistant bacterial strains.
The development of this compound aligns with current trends in drug discovery toward rational design based on structure-activity relationships (SAR). By leveraging computational tools and experimental data, researchers can optimize lead compounds like this one for improved efficacy and safety profiles before advancing them into clinical trials.
In conclusion,2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride (CAS No. 474262-18-5) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents targeting cancer、inflammation、neurodegenerative diseases,and antimicrobial infections。Ongoing research continues to uncover new applications for this compound,underscoring its importance as a valuable tool in modern drug discovery efforts。
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